molecular formula C25H26N6O2 B11021843 N-(4-{[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]amino}-4-oxobutyl)pyrazine-2-carboxamide

N-(4-{[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]amino}-4-oxobutyl)pyrazine-2-carboxamide

Cat. No.: B11021843
M. Wt: 442.5 g/mol
InChI Key: JCUAXNKSWFGDGJ-UHFFFAOYSA-N
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Description

N-(4-{[1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]AMINO}-4-OXOBUTYL)-2-PYRAZINECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole moiety, a phenylethyl group, and a pyrazinecarboxamide structure, making it a unique molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]AMINO}-4-OXOBUTYL)-2-PYRAZINECARBOXAMIDE typically involves multi-step organic reactions. The initial step often includes the preparation of the benzimidazole derivative, followed by the introduction of the phenylethyl group through a nucleophilic substitution reaction. The final step involves the coupling of the intermediate with pyrazinecarboxamide under specific reaction conditions, such as the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]AMINO}-4-OXOBUTYL)-2-PYRAZINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

N-(4-{[1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]AMINO}-4-OXOBUTYL)-2-PYRAZINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-{[1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]AMINO}-4-OXOBUTYL)-2-PYRAZINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]AMINO}-4-OXOBUTYL)-2-PYRAZINECARBOXAMIDE is unique due to its complex structure, which combines multiple functional groups, making it versatile for various chemical reactions and applications. Its potential bioactivity also sets it apart from other similar compounds, providing opportunities for further research and development.

Properties

Molecular Formula

C25H26N6O2

Molecular Weight

442.5 g/mol

IUPAC Name

N-[4-[[1-(1-methylbenzimidazol-2-yl)-2-phenylethyl]amino]-4-oxobutyl]pyrazine-2-carboxamide

InChI

InChI=1S/C25H26N6O2/c1-31-22-11-6-5-10-19(22)30-24(31)20(16-18-8-3-2-4-9-18)29-23(32)12-7-13-28-25(33)21-17-26-14-15-27-21/h2-6,8-11,14-15,17,20H,7,12-13,16H2,1H3,(H,28,33)(H,29,32)

InChI Key

JCUAXNKSWFGDGJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(CC3=CC=CC=C3)NC(=O)CCCNC(=O)C4=NC=CN=C4

Origin of Product

United States

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